molecular formula C13H13F3N2O B2800090 3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one CAS No. 1009240-54-3

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

Cat. No. B2800090
CAS RN: 1009240-54-3
M. Wt: 270.255
InChI Key: ALVHALYHZSSJEM-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been synthesized using various methods, and its unique structure has made it a promising molecule for various applications.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of quinoxaline derivatives, including compounds similar to the one , highlighting the diverse methods of preparation and structural characteristics. For example, studies have reported the synthesis of pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines through cyclization processes, demonstrating the chemical versatility of quinoxaline derivatives (S. Iwata, Mitsumasa Sakajyo, & Kiyoshi Tanaka, 1994) Synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]-imidazo[4,5-b]quinoxalines. Additionally, structural analyses, such as X-ray diffraction, have confirmed the configurations of synthesized compounds, providing a foundation for further exploration of their properties and applications (Mei‐Mei Zhang, Jie Wang, Jianquan Liu, & Xiang-Shan Wang, 2017) One-Pot and Three-Component Synthesis of Furopyridoquinoxaline Derivatives under Catalyst-Free Conditions.

Potential Applications

The synthesized quinoxaline derivatives have been evaluated for their potential applications across various fields, including their roles as intermediates in the creation of more complex molecules. For instance, compounds exhibiting similar structures have been investigated for their anti-inflammatory and anticancer activities, where specific derivatives showed comparable or superior efficacy to standard treatments in preclinical models (H. Hafez, S. Al-Hussain, & Abdel-Rhman B. A. El-Gazzar, 2016) One-Pot Microwave Synthesis of Pyrimido[4,5- b ]quinoline and its C - and S -Glycosides with Anti-Inflammatory and Anticancer Activities. Moreover, the exploration of quinoxaline derivatives in materials science, particularly in organic electronics, suggests their potential as electron transport materials in organic light-emitting diodes (OLEDs), further underlining the broad applicability of these compounds (Xiaojun Yin, Hengda Sun, Weixuan Zeng, Yepeng Xiang, T. Zhou, Dongge Ma, & Chuluo Yang, 2016) Manipulating the LUMO distribution of quinoxaline-containing architectures to design electron transport materials: Efficient blue phosphorescent organic light-emitting diodes.

properties

IUPAC Name

3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)8-4-5-10-9(7-8)17-12(19)11-3-1-2-6-18(10)11/h4-5,7,11H,1-3,6H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALVHALYHZSSJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)NC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901326632
Record name 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666260
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(trifluoromethyl)-7,8,9,10-tetrahydro-5H-pyrido[1,2-a]quinoxalin-6(6aH)-one

CAS RN

1009240-54-3
Record name 3-(trifluoromethyl)-5,6a,7,8,9,10-hexahydropyrido[1,2-a]quinoxalin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901326632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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